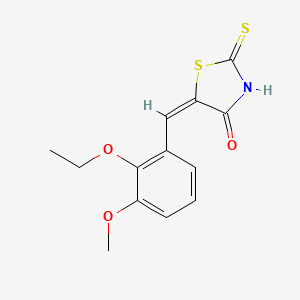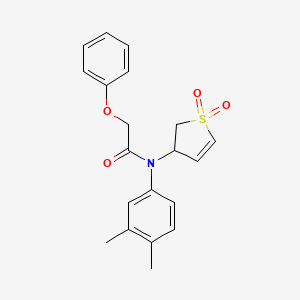
(5E)-5-(2-ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5E)-5-(2-ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one” is a synthetic compound with the molecular formula C13H13NO3S2. It has a molecular weight of 295.38 . This compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO3S2/c1-3-17-11-8 (5-4-6-9 (11)16-2)7-10-12 (15)14-13 (18)19-10/h4-7H,3H2,1-2H3, (H,14,15,18)/b10-7+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties, such as melting point, boiling point, or solubility, are not provided in the sources I found.
Aplicaciones Científicas De Investigación
Molecular Structure and Synthesis
The research on compounds structurally related to (5E)-5-(2-ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has focused on their synthesis and molecular structure. For instance, Yin et al. (2008) synthesized a related compound, highlighting its molecular structure through crystallography and various bonding interactions (Yin, Wan, Han, Wang, & Wang, 2008). Similarly, Srinivas et al. (2008) explored the synthesis of methylene-bisthiazolidinone derivatives, emphasizing high yields and shortened reaction times under specific conditions (Srinivas, Nagaraj, & Reddy, 2008).
Biological Activities and Applications
Research has also delved into the biological activities of thiazolidinone derivatives. For instance, Hofmann et al. (2011) identified a class of thiazolinones as potent inhibitors in biological systems, potentially useful for treating inflammatory and allergic diseases (Hofmann, Barzen, Rödl, Kiehl, Borig, Živković, Stark, Schneider, & Steinhilber, 2011). Additionally, Al-Mutabagani et al. (2021) synthesized thiazole derivatives and evaluated their antimicrobial and anticancer properties, finding several compounds effective against various bacteria and cancer cell lines (Al-Mutabagani, Abdelrazek, Gomha, Hebishy, Abdelfattah, Hassan, Sayed, & Elaasser, 2021).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of similar compounds have been studied for their potential applications in material science. Pişkin et al. (2020) synthesized novel derivatives and analyzed their properties, highlighting their potential in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Nonlinear Optical Properties
The nonlinear optical properties of structurally related compounds have also been a subject of interest. Shettigar et al. (2009) examined two novel styryl dyes, assessing their potential as nonlinear optical materials for device applications (Shettigar, Umesh, Poornesh, Manjunatha, & Asiri, 2009).
Mecanismo De Acción
Safety and Hazards
The compound comes with a warning signal word, and the hazard statements H302, H315, H319, H335 are associated with it . This suggests that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Propiedades
IUPAC Name |
(5E)-5-[(2-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-3-17-11-8(5-4-6-9(11)16-2)7-10-12(15)14-13(18)19-10/h4-7H,3H2,1-2H3,(H,14,15,18)/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMUIZLLTWJBNZ-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C=C2C(=O)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC=C1OC)/C=C/2\C(=O)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2387197.png)
![2-{[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2387200.png)

![3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine](/img/structure/B2387202.png)
![Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2387205.png)


![3-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)propanamide hydrochloride](/img/structure/B2387210.png)
![2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine](/img/structure/B2387211.png)
![3-(3-hydroxypropyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2387212.png)
![3-Chloro-4-fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2387214.png)

![N-(3-fluoro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2387219.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2387220.png)